molecular formula C11H14O4 B2560465 Ethyl 2,4-dimethoxybenzoate CAS No. 81722-07-8

Ethyl 2,4-dimethoxybenzoate

Cat. No.: B2560465
CAS No.: 81722-07-8
M. Wt: 210.229
InChI Key: HITNTFQLHYWLDI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethoxybenzoate (C₁₁H₁₄O₄) is an aromatic ester characterized by two methoxy (–OCH₃) groups at the 2- and 4-positions of the benzene ring and an ethoxycarbonyl (–COOEt) substituent. This compound is widely utilized in organic synthesis, coordination chemistry, and materials science due to its electron-donating substituents, which enhance its reactivity in radical scavenging assays and transition metal-catalyzed reactions . For instance, it serves as a probe for detecting hydroxyl radicals (•OH) in antioxidant studies, where its hydroxylated derivatives reduce Cu(II)-neocuproine (CUPRAC) reagents, enabling quantification of radical scavenging activity . It is also employed in the synthesis of liquid crystal materials (e.g., compound W1027) and bioactive molecules, such as sulfanyl- and sulfonyl-tethered benzoates with leishmanicidal properties .

Properties

IUPAC Name

ethyl 2,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITNTFQLHYWLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethoxybenzoate can be synthesized through the esterification of 2,4-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and separation can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dimethoxybenzoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2,4-dimethoxybenzoic acid and ethanol.

    Reduction: 2,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethoxybenzoate depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes.

Comparison with Similar Compounds

Key Differences in Reactivity and Stability

  • Synthesis and Catalytic Behavior :
    Ethyl 2,4-dimethoxybenzoate exhibits distinct reactivity in Rh(I)-catalyzed carboxylation reactions. Under a CO₂ atmosphere, it forms stable Rh complexes via a 1,3-Rh migration mechanism, yielding 71% product efficiency. In contrast, 2,6-dimethoxybenzoate analogs show reduced steric strain during migration but lower yields (34% under N₂) due to competing decarboxylation pathways .
  • Thermal Stability in Metal Complexes :
    Copper(II) complexes of 2,4-dimethoxybenzoate are less thermally stable than their 3,4-dimethoxybenzoate counterparts. This difference arises from inductive and steric effects: the 3,4-substitution pattern provides better electron delocalization and reduced steric hindrance, enhancing complex stability .
Property This compound Ethyl 2,6-Dimethoxybenzoate Ethyl 3,4-Dimethoxybenzoate
Molecular Weight (g/mol) 210.23 210.23 210.23
Melting Point (°C) 88–90 (derivatives) Not reported >150 (Cu complex)
Catalytic Yield (Rh) 71% (CO₂ atmosphere) 34% (N₂ atmosphere) N/A
Thermal Stability Lower (Cu complexes) Moderate Higher (Cu complexes)

Halogenated Analogs: Ethyl 2,4-Difluorobenzoate

  • Electronic and Reactivity Profile :
    Replacing methoxy groups with fluorine atoms (e.g., ethyl 2,4-difluorobenzoate) introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution and metal coordination. Fluorinated analogs are less effective in radical scavenging assays due to reduced electron-donating capacity compared to methoxy-substituted derivatives .

Methyl Esters: Mthis compound

  • Physicochemical Properties :
    Mthis compound (C₁₀H₁₂O₄) shares similar applications in synthesis but differs in volatility and solubility due to its shorter alkyl chain. It is a precursor in cross-coupling reactions (e.g., Ru-catalyzed C–H functionalization) to form styrenes and conjugated systems .

Bioactive Derivatives: Sulfonyl- and Sulfanyl-Benzoates

  • Leishmanicidal Activity :
    Sulfanyl-tethered derivatives of this compound (e.g., compound 7d) exhibit moderate activity against Leishmania parasites (IC₅₀ = 12–18 μM), outperforming sulfonyl analogs. The sulfur atom’s oxidation state and linker flexibility critically influence bioactivity .

Biological Activity

Ethyl 2,4-dimethoxybenzoate is a benzoate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions of the benzoate ring, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through various methods, typically involving the esterification of 2,4-dimethoxybenzoic acid with ethanol. The structure can be represented as follows:

C11H14O4\text{C}_{11}\text{H}_{14}\text{O}_4

This compound possesses unique structural features that enhance its solubility and reactivity compared to other benzoate derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. This interaction may modulate several biochemical pathways, including:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can potentially bind to receptors, influencing signal transduction processes.

The presence of methoxy groups enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Antimalarial and Antileishmanial Effects

Recent studies have highlighted the antimalarial and antileishmanial properties of this compound. For instance:

  • Antimalarial Activity : In vitro tests demonstrated that derivatives of this compound exhibit significant inhibition against Plasmodium berghei, with IC50 values comparable to standard antimalarial drugs like chloroquine .
  • Antileishmanial Activity : The compound has shown promising results against Leishmania mexicana, indicating potential for treating leishmaniasis. The mechanism involves disruption of mitochondrial function in the parasite .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various human cell lines to evaluate the safety profile of this compound. Results indicated low cytotoxic effects on both cancerous and non-cancerous cells, suggesting a favorable therapeutic index for further development .

Data Summary

Activity IC50 Value (µM) Reference
Antimalarial (P. berghei)<10
Antileishmanial (L. mexicana)<10
Cytotoxicity (Human Cells)>50

Case Studies

  • Study on Antimalarial Activity : A recent study evaluated a series of compounds derived from this compound against Plasmodium berghei. The results indicated that these compounds significantly reduced heme crystallization in infected mice, showcasing their potential as effective antimalarials .
  • Antileishmanial Efficacy : Another investigation focused on the effects of this compound on Leishmania species. The study found that treatment led to a notable decrease in parasite viability and induced apoptosis-like features in promastigotes .

Q & A

Basic Research Question

  • Stability : No decomposition under standard lab conditions, but avoid heat (>40°C) and strong oxidizers .
  • Storage : Keep at 2–8°C in airtight, light-resistant containers .
  • Handling : Use inert atmospheres (N₂/Ar) for sensitive reactions to prevent oxidation .

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